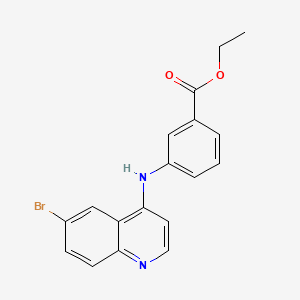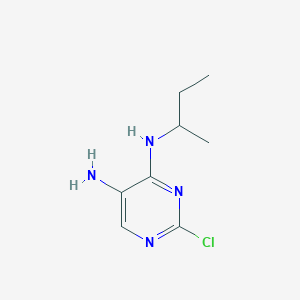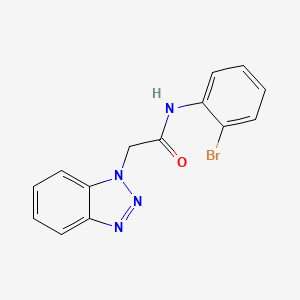
5-(Diethylamino)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Diethylamino)nicotinic acid: is an organic compound with the molecular formula C10H14N2O2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a diethylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)nicotinic acid typically involves the introduction of the diethylamino group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where nicotinic acid is reacted with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from commercially available nicotinic acidThis method ensures high yield and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Diethylamino)nicotinic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can participate in various substitution reactions, where the diethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, often in the presence of catalysts or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Diethylamino)nicotinic acid is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities, making them candidates for drug development .
Industry: The compound is also used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications .
Wirkmechanismus
The mechanism of action of 5-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets in biological systems. The diethylamino group can enhance the compound’s ability to interact with enzymes or receptors, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Nicotinic acid: The parent compound, which lacks the diethylamino group.
Nicotinamide: An amide derivative of nicotinic acid with different biological properties.
6-Diethylaminonicotinic acid: A similar compound with the diethylamino group at the 6-position instead of the 5-position.
Uniqueness: 5-(Diethylamino)nicotinic acid is unique due to the specific positioning of the diethylamino group, which can influence its chemical reactivity and biological activity. This positional difference can result in distinct pharmacological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-(diethylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-5-8(10(13)14)6-11-7-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HXCYEYZYERIGIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CN=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12122593.png)




![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)


![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)
